2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide
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Overview
Description
2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is suggested that the biological activities of similar compounds are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown moderate insecticidal activity against mythimna separate at 200 mg/l and some of them exhibited good insecticidal activity at a concentration of 50 mg/l; most compounds exhibited unexpectedly fungicidal activity against five funguses at a concentration of 50 mg/l .
Action Environment
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may be influenced by a variety of environmental factors .
Preparation Methods
The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide involves several steps. One common synthetic route includes the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-2-methylaniline to yield the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide can be compared with other similar compounds, such as:
2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide: This compound has similar structural features but different substituents on the phenyl ring, leading to different chemical and biological properties.
2-chloro-N-(5-chloro-2-methylphenyl)pyridine-3-carboxamide: Another structurally related compound with variations in the position of the chlorine atoms.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-10(14)5-2-6-11(8)17-13(18)9-4-3-7-16-12(9)15/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUWHZOQTCSWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354439 |
Source
|
Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57841-61-9 |
Source
|
Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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